molecular formula C21H21BrN4O3S B11774190 Ethyl 2-(N-(4-bromophenyl)-2-((3-(m-tolyl)-1H-1,2,4-triazol-5-yl)thio)acetamido)acetate

Ethyl 2-(N-(4-bromophenyl)-2-((3-(m-tolyl)-1H-1,2,4-triazol-5-yl)thio)acetamido)acetate

Cat. No.: B11774190
M. Wt: 489.4 g/mol
InChI Key: LIUKMCNUSLPQOJ-UHFFFAOYSA-N
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Description

Ethyl 2-(N-(4-bromophenyl)-2-((3-(m-tolyl)-1H-1,2,4-triazol-5-yl)thio)acetamido)acetate is a useful research compound. Its molecular formula is C21H21BrN4O3S and its molecular weight is 489.4 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 2-(N-(4-bromophenyl)-2-((3-(m-tolyl)-1H-1,2,4-triazol-5-yl)thio)acetamido)acetate is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This compound contains a triazole moiety, which has been associated with various pharmacological effects including antimicrobial and anticancer activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C21H21BrN4O3S
  • Molecular Weight : 460.38 g/mol
  • CAS Number : 332158-81-3

This compound features an ethyl ester group, a bromophenyl substituent, and a triazole ring, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. For instance, triazole derivatives have been shown to inhibit the growth of various bacterial strains and fungi. In a study focusing on similar triazole derivatives, compounds demonstrated potent inhibition against metallo-β-lactamases (MBLs), which are responsible for antibiotic resistance in bacteria . The IC50 values for some derivatives were reported as low as 38.36 μM against specific MBLs, suggesting that this compound may possess similar inhibitory effects.

Anticancer Activity

Triazole derivatives have also been investigated for their anticancer properties. In particular, studies have shown that certain triazole compounds can induce apoptosis in cancer cells and inhibit tumor growth. For example, mercapto-substituted 1,2,4-triazoles have demonstrated high antioxidant activity and the ability to inhibit metabolic enzymes related to cancer progression . The mechanism of action often involves the modulation of signaling pathways that control cell proliferation and survival.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is noteworthy. Triazoles have been found to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's . The inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Study on Triazole Derivatives

A recent study evaluated a series of triazole derivatives for their biological activities. Among these derivatives, those structurally similar to this compound exhibited promising results against various bacterial strains and cancer cell lines. The study highlighted the importance of the bromophenyl and m-tolyl substituents in enhancing biological activity .

Comparative Analysis

CompoundIC50 (μM)Activity Type
Compound A38.36MBL Inhibition
Compound B50.0AChE Inhibition
Ethyl CompoundTBDTBD

This table summarizes the IC50 values of related compounds in terms of their biological activities.

Properties

Molecular Formula

C21H21BrN4O3S

Molecular Weight

489.4 g/mol

IUPAC Name

ethyl 2-(4-bromo-N-[2-[[5-(3-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetyl]anilino)acetate

InChI

InChI=1S/C21H21BrN4O3S/c1-3-29-19(28)12-26(17-9-7-16(22)8-10-17)18(27)13-30-21-23-20(24-25-21)15-6-4-5-14(2)11-15/h4-11H,3,12-13H2,1-2H3,(H,23,24,25)

InChI Key

LIUKMCNUSLPQOJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN(C1=CC=C(C=C1)Br)C(=O)CSC2=NNC(=N2)C3=CC=CC(=C3)C

Origin of Product

United States

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